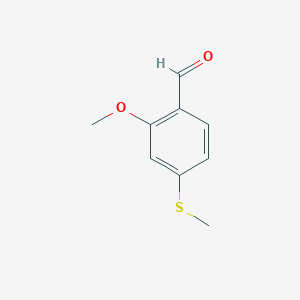
2-methoxy-4-(methylsulfanyl)benzaldehyde
Descripción general
Descripción
2-methoxy-4-(methylsulfanyl)benzaldehyde is an organic compound with the molecular formula C9H10O2S It is a derivative of benzaldehyde, featuring a methoxy group (-OCH3) and a methylthio group (-SCH3) attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-(methylsulfanyl)benzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of anisole (methoxybenzene) with methylthiobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Another method involves the use of a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents .
Industrial Production Methods
Industrial production of this compound may involve the use of specialized catalysts and optimized reaction conditions to ensure high efficiency and yield. For example, the SZTA catalyst, prepared by mixing titanium tetrachloride (TiCl4) and zirconium oxychloride (ZrOCl2-8H2O), can be used in an autoclave with thioanisole to produce the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
2-methoxy-4-(methylsulfanyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and methylthio groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 2-Methoxy-4-(methylthio)benzoic acid.
Reduction: 2-Methoxy-4-(methylthio)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-methoxy-4-(methylsulfanyl)benzaldehyde has several applications in scientific research:
Biology: The compound’s derivatives may exhibit biological activities, making it a potential candidate for drug development and biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-methoxy-4-(methylsulfanyl)benzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the methoxy and methylthio groups can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxybenzaldehyde
- 4-(Methylthio)benzaldehyde
- 2-Methoxybenzaldehyde
Uniqueness
2-methoxy-4-(methylsulfanyl)benzaldehyde is unique due to the presence of both methoxy and methylthio groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique balance of electronic and steric effects, which can influence its behavior in chemical reactions and biological systems .
Propiedades
Fórmula molecular |
C9H10O2S |
|---|---|
Peso molecular |
182.24 g/mol |
Nombre IUPAC |
2-methoxy-4-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C9H10O2S/c1-11-9-5-8(12-2)4-3-7(9)6-10/h3-6H,1-2H3 |
Clave InChI |
REXVKPKYKSEXRG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)SC)C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














